![molecular formula C10H14Cl2N4O2 B2833708 3-(5-Nitro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride CAS No. 2126178-74-1](/img/structure/B2833708.png)
3-(5-Nitro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride
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Overview
Description
The compound “3-(5-Nitro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole derivatives can be synthesized using various methods . For instance, a new series of imidazole derivatives can be synthesized by using the condensation . The synthesized compounds are confirmed by IR, 1H and 13C-NMR, MS spectra and HRMS spectral data .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Characterization
Chiral 3-(2'-imidazolinyl)anilines, which are structurally related to the compound of interest, were synthesized by converting the carboxyl and nitro groups in commercially available 3-nitrobenzoic acid. These chiral compounds were further used to create unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes, showcasing a method of utilizing nitro-substituted benzimidazole derivatives in complex synthesis (Yang et al., 2011).
Diverse Chemical Reactions
Research has demonstrated the use of nitrobenzoic acid derivatives in microwave-assisted synthesis, creating benzimidazole derivatives on ionic liquid support. This method highlights the absorption of microwave irradiation by ionic liquid support, facilitating efficient synthetic routes (Chanda et al., 2012).
Anticancer Applications
Benzimidazoles bearing the oxadiazole nucleus, derived from nitro-substituted precursors, have shown significant in vitro anticancer activity, indicating the therapeutic potential of such compounds in cancer treatment (Rashid et al., 2012).
Solid-Phase Synthesis
The solid-phase synthesis of substituted dihydroimidazolyl dihydrobenzimidazol-2-ones, involving the reduction and selective acylation of a resin-bound amino acid with 4-fluoro-3-nitrobenzoic acid, showcases the versatility of nitro-substituted benzimidazoles in solid-phase organic synthesis (Acharya et al., 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(6-nitro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.2ClH/c11-5-1-2-10-12-8-4-3-7(14(15)16)6-9(8)13-10;;/h3-4,6H,1-2,5,11H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRPNORSMMBMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride | |
CAS RN |
2126178-74-1 |
Source
|
Record name | 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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